5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride
Overview
Description
GYKI 53655 hydrochloride is a synthetic compound known for its role as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors . It is a derivative of 2,3-benzodiazepine and is used primarily in scientific research to study the functions of these receptors .
Mechanism of Action
Target of Action
GYKI 53655 hydrochloride is primarily an antagonist of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors . These receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . It also inhibits the kainate GluK3 homomeric and GluK2/3 heteromeric receptors .
Mode of Action
GYKI 53655 hydrochloride acts as a non-competitive antagonist . It inhibits AMPA-induced responses with an IC50 value of 5.9±0.1 μM . It also inhibits AMPA responses in recombinant G1uR4 expressing HEK293 cells with an IC50 value of 4.6±0.4 μM . It produces only small inhibitions of kainate-induced currents at 30 μM .
Biochemical Pathways
The primary biochemical pathway affected by GYKI 53655 hydrochloride is the glutamatergic synaptic transmission . By antagonizing the AMPA and kainate receptors, it inhibits the excitatory synaptic transmission mediated by these receptors .
Pharmacokinetics
In vivo studies have shown that GYKI 53655 hydrochloride has a short-lasting depressant effect on neuronal responses to iontophoretic AMPA, with a half-recovery time of approximately 7 minutes . The maximal effects of GYKI 53655 hydrochloride last 3 hours, then the exit inhibition effect of GYKI 53655 hydrochloride falls to 20% 1 hour later .
Result of Action
The action of GYKI 53655 hydrochloride results in the depression of responses to AMPA . At the highest doses tested, GYKI 53655 hydrochloride reduces AMPA responses to a comparable degree . It also exhibits anti-ischemic, anti-convulsant, and acute neuroprotective activity .
Action Environment
The action of GYKI 53655 hydrochloride is influenced by the dose administered . Results demonstrate the dose-dependence of GYKI 53655 hydrochloride in depressing responses to AMPA . Tonic fit and death are completely prevented by GYKI 53655 hydrochloride at a dose over 5.0 mg/kg .
Biochemical Analysis
Biochemical Properties
GYKI 53655 hydrochloride acts via an allosteric site at the AMPA receptor and inhibits channel gating downstream of glutamate binding . It inhibits AMPA-mediated response in cells expressing human GluR1 (GluA1) and GluR4 (GluA4) with IC50 values of 6 µM and 5 µM for GluA1 and GluA4 subunits respectively . At higher concentrations, GYKI 53655 hydrochloride also blocks kainate GluK3 homomeric receptors (IC50 = 63 μM) and GluK2b®/GluK3 heteroreceptors (IC50 = 32 μM) .
Cellular Effects
In cellular processes, GYKI 53655 hydrochloride has been shown to inhibit AMPA- and kainite-induced inward currents in whole-cell patch-clamp assays using primary rat hippocampal neurons . It also exhibits anticonvulsant and neuroprotective effects .
Molecular Mechanism
The molecular mechanism of GYKI 53655 hydrochloride involves its non-competitive antagonism of AMPA and kainate receptors . It acts via an allosteric site at the AMPA receptor and inhibits channel gating downstream of glutamate binding . This results in the inhibition of AMPA-mediated responses in cells expressing specific subunits of the receptor .
Temporal Effects in Laboratory Settings
It has been shown to prolong the survival time after MgCl2-induced global cerebral ischemia , indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
It has been shown to exhibit anticonvulsant and neuroprotective effects .
Metabolic Pathways
Given its role as a non-competitive antagonist of AMPA and kainate receptors , it may interact with enzymes or cofactors involved in these pathways.
Subcellular Localization
Given its role as a non-competitive antagonist of AMPA and kainate receptors , it is likely to be localized at the cell membrane where these receptors are found.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GYKI 53655 hydrochloride involves multiple steps, starting from the appropriate benzodiazepine precursor. The key steps include:
Formation of the benzodiazepine core: This involves the cyclization of a suitable precursor to form the benzodiazepine ring.
Functionalization: Introduction of functional groups such as the methylenedioxy group and the amino group at specific positions on the benzodiazepine ring.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of GYKI 53655 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GYKI 53655 hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylenedioxy group.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of GYKI 53655 hydrochloride .
Scientific Research Applications
GYKI 53655 hydrochloride is widely used in scientific research due to its ability to inhibit AMPA and kainate receptors. Some of its applications include:
Neuroscience research: Studying the role of AMPA and kainate receptors in synaptic transmission and plasticity.
Drug development: Serving as a lead compound for the development of new drugs targeting glutamate receptors.
Comparison with Similar Compounds
Similar Compounds
GYKI 52466 hydrochloride: Another 2,3-benzodiazepine derivative with similar AMPA receptor antagonist properties.
LY300168 hydrochloride: A compound with similar structure and function as GYKI 53655 hydrochloride.
Uniqueness
GYKI 53655 hydrochloride is unique due to its high selectivity and potency as an AMPA receptor antagonist. It has been shown to have a higher affinity for the GluA1 subunit compared to other similar compounds . This makes it a valuable tool in research focused on understanding the specific roles of AMPA receptors in various physiological and pathological processes .
Properties
IUPAC Name |
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3.ClH/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12;/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLCSBBDVWPSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931992 | |
Record name | 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143692-48-2 | |
Record name | 7H-1,3-Dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143692-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GYKI 53655 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143692482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LY-300168 MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91HGG22IDM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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